7-bromo-1,2-benzothiazol-3-amine
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Overview
Description
7-bromo-1,2-benzothiazol-3-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,2-benzothiazol-3-amine can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with brominated aromatic compounds. For instance, the reaction of 2-aminobenzenethiol with 7-bromo-2-chlorobenzothiazole in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 7-substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of benzothiazole thiols or amines.
Scientific Research Applications
7-bromo-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-bromo-1,2-benzothiazol-3-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it can interact with various cellular pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 7-chloro-1,2-benzothiazol-3-amine
- 2-arylbenzothiazoles
Uniqueness
7-bromo-1,2-benzothiazol-3-amine is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential biological activities compared to other benzothiazole derivatives. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
1820034-73-8 |
---|---|
Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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